2-Bromo-6-methylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c1-5-3-2-4-6(7)8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHDPICLICFSOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201229 | |
| Record name | 2-Bromo-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5315-25-3 | |
| Record name | 2-Bromo-6-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5315-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-methylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005315253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70201229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-6-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.795 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Process Optimization for 2 Bromo 6 Methylpyridine
Established Synthetic Routes and Mechanistic Investigations
Halogenation Reactions of Pyridine (B92270) Derivatives
The direct halogenation of 2-methylpyridine (B31789) (also known as 2-picoline) is a primary route for synthesizing 2-bromo-6-methylpyridine. This typically involves an electrophilic or radical substitution reaction. The pyridine ring's nitrogen atom is electron-withdrawing, which deactivates the carbon atoms towards electrophilic substitution compared to benzene (B151609). gcwgandhinagar.com However, reaction conditions can be optimized to achieve the desired product.
One common method involves the bromination of 2-chloro-6-methylpyridine (B94459) with bromotrimethylsilane, often conducted under reflux conditions. nbinno.com Another approach is the direct bromination of 2-methylpyridine using reagents like N-bromosuccinimide (NBS) or liquid bromine. smolecule.com The reaction mechanism can be complex; for instance, the bromination of 2-methylpyridine can proceed via a radical mechanism where a hydrogen atom is abstracted from the methyl group, followed by subsequent reaction steps. cymitquimica.com The regioselectivity is a critical factor, as bromination can occur at different positions on the pyridine ring. cymitquimica.com High temperatures in the gas phase can lead to a mixture of bromo-substituted aminopyridines. researchgate.net
Synthesis from 2-Amino-6-methylpyridine (B158447)
A highly effective and widely used method for preparing this compound is through a Sandmeyer-type reaction, starting from 2-amino-6-methylpyridine. chemicalbook.comgoogle.com This classical transformation involves the conversion of the primary amino group into a diazonium salt, which is then displaced by a bromide ion. nih.govvu.lt
The process generally involves treating 2-amino-6-methylpyridine (2-aminopicoline) with hydrobromic acid (HBr) and bromine, followed by the addition of an aqueous solution of sodium nitrite (B80452) (NaNO₂). chemicalbook.com The reaction is conducted at low temperatures, typically between -10 °C and 0 °C, to ensure the stability of the intermediate diazonium salt. smolecule.comchemicalbook.com Subsequent workup, often involving neutralization with a base like sodium hydroxide (B78521), allows for the extraction of the final product. chemicalbook.com This method has been reported to produce this compound in very high yields, up to 95%. chemicalbook.com
Alternative Methodologies Utilizing Specialized Reagents (e.g., Isopropylmagnesium Chloride Lithium Chloride Complex)
Modern synthetic chemistry offers alternative routes that avoid harsh reagents or conditions. One such methodology employs the isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl), often referred to as a "Turbo Grignard" reagent. mdpi.comsemanticscholar.orgrsc.org This reagent facilitates efficient bromine-magnesium exchange on bromo-substituted aromatic and heteroaromatic compounds under mild conditions. researchgate.netharvard.edu
This approach is particularly useful when starting from 2,6-dibromopyridine (B144722). The addition of i-PrMgCl·LiCl can selectively perform a mono-bromine-magnesium exchange to form a 2-bromo-6-magnesiopyridine intermediate. mdpi.comsemanticscholar.org This highly reactive organometallic species can then be trapped with a suitable electrophile to introduce a functional group at the 6-position. For instance, reaction with an aldehyde like benzaldehyde (B42025) yields the corresponding alcohol. mdpi.comsemanticscholar.org While this specific example leads to a different final product, the formation of the 2-bromo-6-magnesiopyridine intermediate is the crucial step that can be adapted to produce this compound by using a methylating electrophile. This method avoids the use of pyrophoric reagents like n-butyllithium. mdpi.com
Advanced Synthetic Approaches and Reaction Conditions
Continuous Flow Processes for Enhanced Efficiency
Continuous flow chemistry has emerged as a powerful tool for improving the efficiency, safety, and scalability of chemical syntheses. The synthesis of this compound has been successfully demonstrated using a flow microreactor system. rsc.org This approach involves the reaction of 2,6-dibromopyridine with n-butyllithium (n-BuLi) to perform a bromine-lithium exchange, followed by quenching with iodomethane (B122720) as the methyl source. rsc.org
The precise control over reaction parameters such as temperature, residence time, and stoichiometry afforded by the flow system allows for high yields and selectivity. For the synthesis of this compound from 2,6-dibromopyridine, the reaction can be conducted at 0 °C with very short residence times, leading to the desired product in good yield. rsc.org
High Temperature and Pressure Methods (Pressure Tube Methods)
Reactions requiring elevated temperatures and pressures are often conducted in sealed pressure tubes. This technique is particularly useful for nucleophilic aromatic substitution reactions on deactivated rings, such as amination of dihalopyridines. While not a direct synthesis of this compound, the synthesis of its derivatives from 2,6-dibromopyridine using a pressure tube method highlights the utility of this approach. georgiasouthern.edu
For example, the reaction of 2,6-dibromopyridine with methylamine (B109427) has been carried out under high pressure and temperature in a pressure tube to synthesize 2-bromo-6-methylaminopyridine. georgiasouthern.edu This method, adapted from microwave reactor procedures, successfully pushes the reaction forward to achieve yields of over 50%. georgiasouthern.edu Such conditions are also employed for Suzuki-Miyaura reactions involving substituted dibromopyridines, demonstrating the robustness of pressure tubes for cross-coupling reactions at high temperatures (e.g., 100 °C). rsc.org
Optimization of Reaction Stoichiometry and Catalysis
The synthesis of this compound and its derivatives often requires careful optimization of reaction stoichiometry and the selection of appropriate catalysts to maximize yield and purity.
One common synthetic route to this compound involves the diazotization of 2-amino-6-methylpyridine. In a reported procedure, 2-amino-6-methylpyridine (also known as 2-aminopicoline) is treated with 48% hydrobromic acid. The mixture is cooled, and bromine is added, followed by the dropwise addition of an aqueous solution of sodium nitrite. The reaction is then neutralized with a sodium hydroxide solution. This process, when carefully controlled, can yield up to 95% of the desired this compound. chemicalbook.com
The bromination of the methyl group on this compound to form 2-bromo-6-(bromomethyl)pyridine (B1282057) is another key transformation. Optimization of this reaction involves controlling the molar ratio of reactants. A 1:3 molar ratio of this compound to liquid bromine has been found to be critical for achieving optimal conversion. The use of excess N-bromosuccinimide (NBS), typically 1.2–1.5 equivalents, is also employed to ensure the complete conversion of the starting material.
Catalysis also plays a crucial role. For instance, in Suzuki-Miyaura coupling reactions involving brominated pyridines, palladium catalysts are commonly used to facilitate the formation of carbon-carbon bonds. evitachem.com The choice of catalyst and reaction conditions significantly influences the outcome of these cross-coupling reactions.
The synthesis of 2-bromo-6-chloromethylpyridine from 2,6-dibromopyridine can be achieved using isopropylmagnesium chloride lithium chloride complex (Turbo Grignard), which is considered easier to handle than pyrophoric reagents like n-butyllithium. mdpi.com The subsequent conversion of the intermediate 2-bromo-6-hydroxymethylpyridine to 2-bromo-6-chloromethylpyridine can be performed using thionyl chloride or cyanuric chloride. mdpi.com Optimization of this step involves controlling the reaction temperature to minimize the formation of the overchlorinated side product, 2-chloro-6-chloromethylpyridine. mdpi.com Reactions carried out at 0°C showed a higher conversion to the desired product compared to those at higher temperatures. mdpi.com
Table 1: Optimized Parameters for Bromination of this compound
| Parameter | Value/Detail |
| Starting Material | This compound |
| Bromine Equivalents | 3.0 eq. |
| Reaction Time | 10 hours at 50°C |
| Yield (Monobrominated) | 60–70% |
Derivatization Strategies for this compound
The presence of both a bromo substituent and a methyl group on the pyridine ring makes this compound a versatile platform for a wide range of chemical transformations.
The bromine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution. This allows for the introduction of a variety of functional groups. Common nucleophiles that can displace the bromo group include amines, thiols, and alkoxides. ambeed.com For example, the reaction of this compound with nucleophiles like sodium azide (B81097) or potassium thiolate leads to the formation of new pyridine derivatives. evitachem.com These reactions are fundamental in creating diverse molecular scaffolds for various applications. ontosight.ai
The pyridine nitrogen and other nucleophilic sites on derivatives of this compound can undergo alkylation and etherification. For instance, the synthesis of 2-[3-(2-Bromoethoxy)propyl]-6-methylpyridine involves the alkylation of a this compound derivative. evitachem.com This type of reaction is typically carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. evitachem.com
The methyl group at the 6-position of the pyridine ring can be oxidized to afford aldehydes or carboxylic acids. ambeed.com Strong oxidizing agents such as potassium permanganate (B83412) or chromium trioxide are typically employed for this transformation. evitachem.com This reaction provides a route to 6-bromopyridine-2-carboxylic acid and its derivatives, which are valuable intermediates in organic synthesis. For instance, adding an oxidant to this compound in water at a temperature between 50-80°C can yield 6-bromo-2-pyridine carboxylic acid. google.com The N-oxide of this compound can also be synthesized, which offers different reactivity patterns. ontosight.ai
The pyridine ring of this compound can be reduced to the corresponding piperidine (B6355638) derivative. This transformation is typically achieved under specific conditions using hydrogen gas in the presence of a catalyst, such as palladium. evitachem.com This reduction significantly alters the electronic and conformational properties of the molecule, opening up access to a different chemical space.
Chloromethylation can be performed on derivatives of this compound. For example, the synthesis of 3-bromo-2-(chloromethyl)-6-methylpyridine (B3236942) can be achieved through the chloromethylation of a suitable pyridine precursor using reagents like thionyl chloride or chloromethyl methyl ether. evitachem.com Another approach involves the conversion of 2-bromo-6-hydroxymethylpyridine to 2-bromo-6-chloromethylpyridine using a chlorinating agent. mdpi.com Careful control of reaction conditions is necessary to achieve the desired product and minimize side reactions. mdpi.com
Radical Bromination Protocols
Radical bromination serves as a primary method for the functionalization of the methyl group in pyridine derivatives, converting a benzylic C-H bond into a C-Br bond. This transformation is crucial for creating reactive intermediates for further synthesis. The most prevalent reagent for this purpose is N-bromosuccinimide (NBS), often employed in what is known as the Wohl-Ziegler reaction. daneshyari.comwikipedia.orgorganic-chemistry.org This protocol typically involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and is often accelerated by irradiation with light in a non-polar solvent. wikipedia.orgresearchgate.netsci-hub.se
The mechanism proceeds via a free-radical chain reaction. libretexts.org The choice of solvent is critical in directing the reaction's outcome. Non-polar solvents like carbon tetrachloride (CCl₄) or benzene are traditionally used to favor the desired side-chain (benzylic) bromination. daneshyari.comsci-hub.se Polar solvents, in contrast, can promote competitive and undesired electrophilic substitution on the pyridine ring. daneshyari.comresearchgate.net The nitrogen atom in the pyridine ring has a deactivating inductive effect, which can influence the reactivity of the adjacent methyl group. daneshyari.comdocsity.com
A significant challenge in the radical bromination of this compound is controlling the selectivity to prevent the formation of the di-brominated byproduct, 2-bromo-6-(dibromomethyl)pyridine (B2430885), which complicates purification and reduces the yield of the desired mono-brominated product. sci-hub.se
Detailed research by Ulrich et al. explored the influence of different solvents on the photobromination of this compound using NBS and AIBN as an initiator. sci-hub.se The study highlights how solvent choice directly impacts the product distribution. The results demonstrated that while CCl₄ leads to high conversion, it also produces a substantial amount of the di-brominated byproduct. sci-hub.se Benzene was found to offer a better selectivity for the desired mono-brominated product, 2-bromo-6-(bromomethyl)pyridine. sci-hub.se Dichloromethane (B109758) was identified as a suitable and less toxic alternative to both benzene and carbon tetrachloride. sci-hub.seresearchgate.net The yields from these experiments are detailed in the table below.
| Solvent | Conditions | Starting Material Recovery (%) | Yield of 2-bromo-6-(bromomethyl)pyridine (%) | Yield of 2-bromo-6-(dibromomethyl)pyridine (%) |
|---|---|---|---|---|
| CCl₄ | Pure Solvent | 10 | 65 | 25 |
| CCl₄/H₂O | Biphasic | 5 | 55 | 40 |
| CH₂Cl₂ | Pure Solvent | 20 | 70 | 10 |
| CH₂Cl₂/H₂O | Biphasic | 15 | 70 | 15 |
| Benzene | Pure Solvent | 25 | 70 | 5 |
| Benzene/H₂O | Biphasic | 20 | 75 | 5 |
Data sourced from research by Ulrich, G. et al. sci-hub.se
These findings underscore that process optimization in radical bromination hinges on balancing reactivity and selectivity. sci-hub.se The use of benzene or dichloromethane under photolytic conditions appears to provide the best outcomes for synthesizing 2-bromo-6-(bromomethyl)pyridine while minimizing the formation of the di-substituted byproduct. sci-hub.se
An alternative approach involves the radical bromination of a precursor molecule, 2,6-lutidine. Studies have shown that refluxing 2,6-lutidine with NBS in acetonitrile (B52724) can produce 6-bromomethyl-2-methylpyridine as the major product, which can then undergo further transformations. researchgate.net However, controlling the reaction conditions to avoid multiple brominations remains a challenge. google.com
Reactivity Profiles and Mechanistic Elucidation of 2 Bromo 6 Methylpyridine
Cross-Coupling Reactions
2-Bromo-6-methylpyridine is a versatile building block in organic synthesis, frequently utilized in various cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. ontosight.aiambeed.com These reactions are fundamental in the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science. ontosight.aichemimpex.com The bromine atom at the 2-position of the pyridine (B92270) ring makes the compound susceptible to reactions like Suzuki-Miyaura, Heck, Sonogashira, and Negishi couplings. evitachem.comnih.govresearchgate.net
Heck Vinylation Reactions and Electronic/Steric Effects
The Heck vinylation of this compound, a palladium-catalyzed reaction, allows for the introduction of a vinyl group. A study on the Heck vinylation of 2-bromo-6-methyl-3-substituted pyridines with methyl acrylate (B77674) highlighted the significant influence of both electronic and steric effects. researchgate.net The reaction, utilizing an η3-allylpalladium chloride dimer/P(o-Tol)3 complex, was sensitive to the nature of the substituent at the 3-position. researchgate.net
The regioselectivity of the Heck reaction is generally governed by the electronic and steric properties of the reactants. diva-portal.org In many cases, the reaction proceeds with the incoming group adding to the less sterically hindered carbon of the double bond. ntu.edu.sg However, electronic factors can override steric hindrance, directing the addition to the more electron-deficient site. ntu.edu.sg For instance, electron-poor olefins typically yield the trans-E-substituted product. diva-portal.org
A general mechanism for the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by olefin insertion into the Pd-C bond, and subsequent β-hydride elimination to yield the product and a palladium-hydride species. diva-portal.orgmdpi.com The final step is the regeneration of the Pd(0) catalyst. diva-portal.org
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are extensively used for various cross-coupling reactions involving this compound. vulcanchem.commdpi.com These reactions are crucial for creating C-C bonds. mdpi.com
Suzuki-Miyaura Coupling: This reaction pairs this compound with an organoboron compound, typically a boronic acid or ester, and is a widely used method for forming biaryl structures. mdpi.compreprints.org However, a significant challenge in the Suzuki-Miyaura coupling of pyridine derivatives is the tendency of the bipyridine product to coordinate with the palladium catalyst, which can decrease its activity. mdpi.compreprints.org To overcome this, specific ligands and reaction conditions are often necessary. mdpi.com For example, the use of bulky phosphine (B1218219) ligands can mitigate this issue. vulcanchem.com
Sonogashira Coupling: This reaction couples this compound with a terminal alkyne. An improved synthesis of the mGlu5 antagonist MMPEP utilized a Sonogashira cross-coupling of this compound with 1-ethynyl-3-methoxybenzene, achieving a high yield. nih.gov
Stille Coupling: The Stille reaction uses organotin reagents to couple with this compound. researchgate.netmdpi.com While effective, the toxicity of organotin compounds is a major drawback. mdpi.compreprints.org
Negishi Coupling: This reaction involves the use of organozinc reagents and has been successfully applied to the synthesis of bipyridine derivatives from 2-bromopyridine (B144113) precursors. researchgate.netmdpi.com
The table below summarizes some examples of palladium-catalyzed cross-coupling reactions with derivatives of this compound.
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type | Reference |
| Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl2 / K2CO3 | Biaryl | nih.gov |
| Suzuki-Miyaura | 2,6-diisopropylphenylboronic acid | Palladium catalyst | Aryl-substituted pyridine | vulcanchem.com |
| Sonogashira | 1-ethynyl-3-methoxybenzene | Not specified | Alkynylpyridine | nih.gov |
| Heck | Methyl acrylate | η3-allylpalladium chloride dimer/P(o-Tol)3 | Vinylpyridine | researchgate.net |
| Stille | Organotin reagent | Not specified | Bipyridine | researchgate.net |
| Negishi | Organozinc reagent | Pd/Al2O3 | Bipyridine | mdpi.com |
Challenges and Mitigation Strategies in Cross-Coupling Reactions
Cross-coupling reactions involving 2-halopyridines, including this compound, present several challenges. A primary issue is the "2-pyridyl problem," where 2-pyridine organometallic reagents, particularly boronic acids, are often unstable and exhibit poor reactivity in Suzuki-Miyaura couplings. researchgate.net This instability can lead to low product yields. preprints.org
Another significant challenge is the tendency of the bipyridine products to coordinate with the palladium catalyst, thereby deactivating it and hindering the catalytic cycle. mdpi.compreprints.org The steric bulk of substituents on the pyridine ring can also influence reactivity. For example, the steric hindrance from the methyl group in this compound can affect the approach of the catalyst and coupling partner. vulcanchem.com
Several strategies have been developed to mitigate these challenges:
Ligand Design: The use of bulky and electron-rich phosphine ligands, such as XPhos or bathophenanthroline, can stabilize the palladium catalyst, prevent product inhibition, and improve reaction yields. acs.org
Catalyst Systems: Employing more robust catalyst systems, such as those based on air-stable Pd(I) iodide dimers, can be effective for challenging 2-pyridyl systems. chemrxiv.org
Reaction Conditions: Optimization of reaction conditions, including solvent, base, and temperature, is crucial. For instance, using a mixture of solvents or specific bases can enhance reaction efficiency. researchgate.netnih.gov
Alternative Reagents: Exploring alternative coupling partners, such as organosilicon or organozinc reagents, can sometimes provide better results than the more common organoboron compounds. researchgate.netmdpi.com
Nucleophilic Substitution at the Bromine Center
The bromine atom in this compound is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. ontosight.aiambeed.com This reactivity is a cornerstone of its utility as a synthetic intermediate. ontosight.ai The bromine can be displaced by various nucleophiles, including amines, thiols, alkoxides, and cyanide ions, leading to the formation of substituted pyridine derivatives. ambeed.com
The reactivity of the bromine atom towards nucleophilic substitution is influenced by the electronic properties of the pyridine ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack at the 2-position. ambeed.com
Here are some examples of nucleophilic substitution reactions:
Amination: Reaction with amines yields 2-amino-6-methylpyridine (B158447) derivatives. ambeed.com
Thiolation: Reaction with thiols produces 2-thio-6-methylpyridine derivatives. ambeed.com
Alkoxylation: Reaction with alkoxides results in the formation of 2-alkoxy-6-methylpyridines. A copper-catalyzed coupling of this compound with alcohols has been reported. sci-hub.se
Cyanation: Reaction with cyanide ions affords 2-cyano-6-methylpyridine. ambeed.com
Electrophilic Aromatic Substitution Considerations
Electrophilic aromatic substitution on the pyridine ring of this compound is generally challenging. The pyridine nitrogen deactivates the ring towards electrophilic attack, making such reactions less favorable compared to benzene (B151609) derivatives. However, the presence of activating groups or specific reaction conditions can enable these transformations. The bromine atom and the methyl group on the ring will direct incoming electrophiles to specific positions. For instance, bromination of this compound with liquid bromine has been reported to yield 2-bromo-6-(bromomethyl)pyridine (B1282057), indicating that under certain conditions, the methyl group is more reactive towards electrophilic attack than the pyridine ring itself.
Reactivity of the Methyl Group and its Functionalization
The methyl group of this compound can also be a site for chemical modification. ambeed.com Its functionalization provides an alternative route to introduce diverse substituents onto the pyridine scaffold.
One common approach is through metalation. Under specific conditions, often involving strong bases like butyllithium, the methyl group can be deprotonated to form a metalated intermediate. ambeed.com This nucleophilic species can then react with various electrophiles to introduce new functional groups. ambeed.com
Another route for functionalization is through oxidation. The methyl group can be oxidized to an aldehyde, carboxylic acid, or other oxidized products under appropriate conditions. ambeed.comevitachem.com For example, oxidation can lead to the formation of 2-bromo-6-pyridinecarboxylic acid.
Furthermore, the methyl group can undergo bromination, for instance with liquid bromine, to form 2-bromo-6-(bromomethyl)pyridine. This brominated intermediate is itself a versatile synthon for further nucleophilic substitution reactions.
Role in Domino C-O/C-N/C-C Bond Formation Reactions
Domino reactions, also known as cascade or tandem reactions, represent a highly efficient strategy in organic synthesis where multiple bond-forming transformations occur in a single operation without isolating intermediates. The use of this compound in such sequences involving the formation of carbon-oxygen (C-O), carbon-nitrogen (C-N), and carbon-carbon (C-C) bonds is nuanced. Its reactivity is highly dependent on the specific catalytic system and reaction partners, with research highlighting its role both as a potential, albeit sometimes unreactive, substrate and as a critical component in mechanistic studies that underpin the development of these complex transformations.
Reactivity in Ruthenium-Catalyzed Domino Synthesis of 2-Pyridones
In the development of novel methods for constructing complex heterocyclic scaffolds, 2-bromopyridines have been explored as versatile starting materials. One such study focused on a Ruthenium(II)-catalyzed domino reaction to synthesize N-pyridyl-2-pyridones, a process that involves sequential C-O and C-N bond formations, followed by C-H bond activation to forge a C-C bond.
Research into a Ru(II)-KOPiv-Na2CO3 catalytic system for the synthesis of heteroarylated 2-pyridones from 2-bromopyridines provided specific insights into the reactivity of substituted substrates. The proposed mechanism involves several steps: initial formation of an active Ru(OPiv)2 species, coordination and reaction with the 2-bromopyridine, oxygen incorporation from the pivalate (B1233124) (C-O bond formation), a Buchwald-Hartwig-type amination (C-N bond formation), and subsequent C-H functionalization (C-C bond formation).
However, when this compound was subjected to the optimized reaction conditions, it was found to be unreactive. mdpi.com This outcome was in contrast to unsubstituted 2-bromopyridine or pyridines with electron-withdrawing groups, which successfully yielded the desired poly-heteroarylated 2-pyridone products. The presence of the electron-donating methyl group at the C-6 position, adjacent to the nitrogen atom, appears to inhibit the catalytic cycle. mdpi.com This finding underscores the significant electronic and steric influence of substituents on the pyridine ring in this specific domino reaction.
Table 1: Outcome of Ru(II)-Catalyzed Domino Reaction with Various 2-Bromopyridines
| 2-Bromopyridine Substrate | Catalyst System | Conditions | Outcome | Reference |
|---|---|---|---|---|
| 2-Bromopyridine | [RuCl2(p-cymene)]2, KOPiv, Na2CO3 | 1,4-dioxane, 150 °C | Formation of penta-heteroarylated 2-pyridone | mdpi.com |
| 2-Bromo-3-methylpyridine | [RuCl2(p-cymene)]2, KOPiv, Na2CO3 | 1,4-dioxane, 150 °C | Formation of pyridone products | mdpi.com |
| This compound | [RuCl2(p-cymene)]2, KOPiv, Na2CO3 | 1,4-dioxane, 150 °C | No reaction observed | mdpi.com |
This interactive table summarizes the reactivity of different bromopyridine substrates under the specified domino reaction conditions.
Mechanistic Elucidation in Palladium-Catalyzed C-C Bond Formation
While its direct participation in certain synthetic domino reactions can be hindered, this compound serves as a valuable tool for elucidating the mechanisms of complex C-C bond-forming reactions. In the study of a palladium-catalyzed electrooxidative double C–H arylation, understanding the key steps of the catalytic cycle is crucial for optimizing the reaction.
To probe the feasibility of a Pd-to-Pd transmetallation pathway, which is a critical step in certain cross-coupling reactions, researchers synthesized a specific organopalladium complex derived from this compound. researchgate.net The XPhos-modified arylpalladium(II) complex, Pd-1a , was prepared and used in stoichiometric experiments. researchgate.net These studies provided strong evidence for the involvement of transmetallation between two distinct organopalladium intermediates as the turnover-limiting step. The stability and well-defined nature of the complex derived from this compound were instrumental in performing these mechanistic investigations. This work demonstrates an indirect but vital role for the compound in the advancement of reactions that create C-C bonds.
Table 2: Use of this compound in Mechanistic Studies
| Precursor | Reagents | Synthesized Complex | Purpose of Study | Finding | Reference |
|---|
| This compound | Pd(dba)2, XPhos | XPhos-Pd(II)-Br(2-(6-methylpyridyl)) (Pd-1a ) | To investigate the mechanism of Pd-catalyzed C-H/C-H cross-coupling. | The complex was used in stoichiometric reactions to provide evidence for a Pd-to-Pd transmetallation pathway. | researchgate.net |
This interactive table outlines the preparation and use of a palladium complex from this compound for mechanistic studies.
Application in Sequential C-C Bond Formation Reactions
This compound has been successfully employed as a substrate in sequential reactions that build complex molecular frameworks through multiple C-C bond formations. A notable example is its use in a Heck vinylation reaction, which is then followed by a Dieckmann condensation to construct cyclopenta[b]pyridinone systems. researchgate.net
In this sequence, the first step is a palladium-catalyzed Heck vinylation between this compound and methyl acrylate, forming a C-C bond and introducing an acrylate moiety. researchgate.net Subsequent reduction of the alkene and an intramolecular Dieckmann condensation (another C-C bond formation) of the resulting diester leads to the fused bicyclic pyridinone core. This multi-step, one-pot or sequential approach showcases the utility of this compound as a robust building block for domino-like processes that efficiently assemble polycyclic structures.
Table 3: Heck Vinylation of 2-Bromo-6-methylpyridines for Fused Ring Synthesis
| Pyridine Substrate | Catalyst/Solvent | Key Steps | Product Type | Reference |
|---|
This interactive table details a sequential reaction starting from this compound to synthesize fused heterocyclic systems.
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the atoms within a molecule.
Proton NMR spectroscopy of 2-Bromo-6-methylpyridine reveals distinct signals corresponding to the methyl and aromatic protons. The spectrum is characterized by three main sets of signals. The methyl group protons typically appear as a singlet in the upfield region, while the three protons on the pyridine (B92270) ring appear as a set of multiplets in the downfield aromatic region. The chemical shifts and coupling patterns are consistent with the substituted pyridine structure. chemicalbook.com
The aromatic region displays a characteristic pattern for a 1,2,3-trisubstituted benzene-like ring system. The proton at the C4 position typically appears as a triplet due to coupling with the two adjacent protons at C3 and C5. The protons at C3 and C5 appear as doublets, each coupling with the C4 proton.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ (Methyl Protons) | ~2.52 | Singlet (s) | N/A |
| H-3 | ~7.06 | Doublet (d) | ~7.6 Hz |
| H-4 | ~7.63 | Triplet (t) | ~7.7 Hz |
| H-5 | ~7.95 | Doublet (d) | ~7.8 Hz |
Note: Chemical shifts can vary slightly depending on the solvent and concentration. The data presented is a representative example, often observed in solvents like Chloroform-d (CDCl₃). rsc.orgcarlroth.com
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms of the substituted pyridine ring. The carbon atom attached to the bromine (C2) is significantly influenced by the halogen's electronic effects. The chemical shifts confirm the substitution pattern on the pyridine ring. nih.gov
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| CH₃ (Methyl Carbon) | ~24.6 |
| C3 | ~122.0 |
| C5 | ~122.5 |
| C4 | ~138.1 |
| C2 | ~149.8 |
| C6 | ~158.3 |
Note: The assignments are based on typical chemical shift values for substituted pyridines and may vary slightly based on experimental conditions. rsc.org
Vibrational Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational states. The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. Key peaks include C-H stretching vibrations from the methyl group and the aromatic ring, C=C and C=N stretching vibrations characteristic of the pyridine ring, and vibrations involving the C-Br bond. nih.govchemicalbook.com
| Frequency (cm⁻¹) | Vibrational Assignment |
|---|---|
| 3050-3000 | Aromatic C-H Stretching |
| 2950-2850 | Methyl C-H Stretching |
| ~1580 | C=C Ring Stretching |
| ~1550 | C=N Ring Stretching |
| ~1430 | C-H Bending (Methyl) |
| ~1140 | Ring Breathing Mode |
| ~1020 | C-Br Stretching |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. The Raman spectrum of this compound provides additional information about the vibrational modes, particularly for non-polar bonds and symmetric vibrations. nih.gov Strong bands in the Raman spectrum often correspond to the vibrations of the pyridine ring and the C-Br bond.
| Raman Shift (cm⁻¹) | Vibrational Assignment |
|---|---|
| ~3060 | Aromatic C-H Stretching |
| ~2930 | Methyl C-H Stretching |
| ~1585 | Pyridine Ring Vibration |
| ~1000 | Symmetric Ring Breathing |
| ~680 | Ring Deformation |
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound. The mass spectrum of this compound shows a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak appears as a pair of peaks (M⁺ and M+2) of nearly equal intensity. mdpi.com
The monoisotopic mass of this compound is approximately 170.97 Da. nih.gov In the mass spectrum, the molecular ion is observed at m/z values corresponding to this mass. Fragmentation of the parent ion within the mass spectrometer can lead to other significant peaks. Common fragmentation pathways include the loss of the bromine atom or the methyl group. A major fragment observed corresponds to the this compound cation itself, with an exact mass of approximately 172.03 amu. mdpi.com Other observed fragments can include those corresponding to 2-bromopyridine (B144113) or pyridine, resulting from further fragmentation. mdpi.com
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-bromopyridine |
| Chloroform-d |
| Pyridine |
X-ray Crystallography for Solid-State Structure Determination
The determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is achieved through X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a definitive understanding of the compound's solid-state structure.
As of the latest literature review, a specific single-crystal X-ray diffraction study for the isolated compound this compound has not been reported in publicly accessible crystallographic databases. The inherent physical properties of this compound, which is a liquid at room temperature, present challenges for single-crystal growth, a prerequisite for X-ray diffraction analysis.
However, the crystal structures of several closely related compounds and complexes containing the this compound moiety have been elucidated, providing valuable insights into its expected structural characteristics. For illustrative purposes, the crystallographic data for 2-Bromo-3-hydroxy-6-methylpyridine is presented below. It is crucial to note that the addition of the hydroxyl group significantly influences the crystal packing through hydrogen bonding, and therefore, these data are not directly transferable to this compound but serve as a relevant example of the detailed information obtained from such studies.
Illustrative Research Findings for 2-Bromo-3-hydroxy-6-methylpyridine
In a study of 2-Bromo-3-hydroxy-6-methylpyridine, colorless crystals suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol (B145695) solution. nih.govmdpi.com The analysis revealed an orthorhombic crystal system with the space group Pbca. nih.govmdpi.com
The molecular structure shows that the bromine atom is slightly displaced from the mean plane of the pyridine ring by 0.0948 (3) Å. nih.govmdpi.com The hydroxyl oxygen atom and the methyl carbon atom are also displaced from this plane by 0.0173 (19) Å and 0.015 (3) Å, respectively. nih.govmdpi.com In the crystal, molecules are linked into chains along the a-axis direction through O-H···N hydrogen bonds. nih.govmdpi.com These chains are further connected by weak C-H···Br hydrogen bonds, forming corrugated two-dimensional networks parallel to the ac plane. nih.govmdpi.com
Table 1: Crystal Data and Structure Refinement for 2-Bromo-3-hydroxy-6-methylpyridine
| Parameter | Value |
| Empirical formula | C₆H₆BrNO |
| Formula weight | 188.03 |
| Temperature | 298 K |
| Wavelength | 0.71073 Å |
| Crystal system | Orthorhombic |
| Space group | Pbca |
| Unit cell dimensions | a = 11.4484 (19) Åb = 9.0914 (15) Åc = 13.230 (2) Å |
| Volume | 1377.1 (4) ų |
| Z | 8 |
| Density (calculated) | 1.814 Mg/m³ |
| Absorption coefficient | 5.88 mm⁻¹ |
| F(000) | 736 |
| Crystal size | 0.32 x 0.22 x 0.12 mm |
| Theta range for data collection | 3.1 to 25.7° |
| Final R indices [I>2sigma(I)] | R1 = 0.025, wR2 = 0.066 |
| R indices (all data) | R1 = 0.033, wR2 = 0.070 |
| Goodness-of-fit on F² | 1.06 |
Data sourced from studies on 2-Bromo-3-hydroxy-6-methylpyridine. nih.govmdpi.com
Should a crystalline form of this compound be obtained in the future, X-ray crystallographic analysis would be indispensable for definitively determining its solid-state conformation, including the planarity of the pyridine ring, the precise bond lengths and angles of the substituents, and the nature of any intermolecular interactions, which would likely be dominated by weaker forces such as van der Waals interactions in the absence of strong hydrogen bond donors.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies
Detailed DFT studies specifically calculating the molecular structure, vibrational spectra, and electronic properties of 2-Bromo-6-methylpyridine have not been published. Therefore, the subsequent subsections cannot be populated with the requisite scientifically accurate data.
Geometry Optimization and Molecular Structure Parameters
Optimized geometrical parameters (bond lengths and bond angles) for this compound from DFT calculations are not available in the surveyed literature.
Vibrational Frequency Calculations and Assignments
A full theoretical calculation and assignment of the vibrational frequencies for this compound are not documented in published research. While experimental IR and Raman spectra are available, a corresponding computational analysis is missing.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The energies of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound have not been reported in dedicated computational studies.
Molecular Electrostatic Potential (MESP) Surface Mapping
There are no published MESP surface maps for this compound to visualize its electrostatic potential and reactive sites.
Analysis of Dipole Moment, Polarizability, and Hyperpolarizability
Calculated values for the dipole moment, polarizability, and first-order hyperpolarizability of this compound are absent from the scientific literature.
Quantum Chemical Calculations of Electronic and Optical Properties
A detailed quantum chemical analysis of the electronic and optical properties of this compound is not available.
Thermodynamic Parameters and Energetic Considerations of this compound
Computational chemistry and theoretical investigations play a crucial role in understanding the thermodynamic properties and energetic behavior of molecules like this compound. These studies, often employing methods such as Density Functional Theory (DFT), allow for the calculation of key parameters that provide insight into the stability, reactivity, and potential transformations of the compound.
While specific experimental and comprehensive computational studies on the thermodynamic parameters of this compound are not extensively documented in the reviewed literature, the methodologies applied to closely related pyridine (B92270) derivatives offer a clear framework for how such properties are determined. For instance, quantum chemical studies on substituted pyridines routinely calculate parameters such as the enthalpy of formation, Gibbs free energy, and entropy. nih.govcore.ac.ukmdpi.com
Theoretical calculations for similar molecules, like 2,6-bis(bromo-methyl)pyridine and 2-bromo-3-hydroxy-6-methylpyridine, have been performed using the B3LYP method with a 6-311G(d,p) basis set. derpharmachemica.comjocpr.com These studies typically involve geometry optimization to find the lowest energy conformation of the molecule. Following optimization, vibrational frequency analysis is performed, which is essential for calculating thermodynamic properties. derpharmachemica.comjocpr.com
The key thermodynamic parameters that are typically calculated include:
Total Energy (E): The sum of all kinetic and potential energies within the molecule.
Enthalpy (H): A measure of the total energy of a thermodynamic system. It includes the internal energy, which is the energy required to create a system, and the amount of energy required to make room for it by displacing its environment.
Gibbs Free Energy (G): A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. It is a critical factor in determining the spontaneity of a chemical reaction.
Entropy (S): A measure of the randomness or disorder of a system.
For example, in a study on a reaction involving this compound, a thermal correction to the Gibbs Free Energy was calculated, indicating the importance of this parameter in understanding reaction mechanisms. escholarship.org In studies of other substituted pyridines, changes in thermodynamic functions like heat capacity, entropy, and enthalpy are computed at different temperatures to understand their behavior under varying conditions. mdpi.com
Although a detailed data table for this compound is not available in the cited sources, the table below illustrates the typical format and type of data that would be generated from a computational study. The values presented are for the related compound, 2-bromo-3-hydroxy-6-methylpyridine, and are provided here for illustrative purposes only.
Table 1: Calculated Thermodynamic Properties for 2-bromo-3-hydroxy-6-methylpyridine jocpr.com
| Parameter | Contribution | Value |
| Total Energy (E) | -2936.4687 a.u. | |
| Thermal Energy (E_thermal) | Total | 74.240 KCal/Mol |
| Translational | 0.889 KCal/Mol | |
| Vibrational | 72.463 KCal/Mol | |
| Specific Heat (Cv) | Total | 31.001 Cal/Mol-Kelvin |
| Translational | 2.981 Cal/Mol-Kelvin | |
| Vibrational | 25.039 Cal/Mol-Kelvin | |
| Entropy (S) | Total | 93.213 Cal/Mol-Kelvin |
| Translational | 41.583 Cal/Mol-Kelvin | |
| Vibrational | 21.339 Cal/Mol-Kelvin |
Applications in Contemporary Organic Synthesis
Building Block for Nitrogen-Containing Heterocyclic Compounds
2-Bromo-6-methylpyridine is a key starting material in the synthesis of various nitrogen-containing heterocyclic compounds. innospk.comsigmaaldrich.com The presence of the bromine atom at the 2-position makes the molecule susceptible to a range of nucleophilic substitution and cross-coupling reactions. This reactivity allows for the introduction of diverse functional groups and the construction of more elaborate heterocyclic systems.
The pyridine (B92270) nitrogen atom and the methyl group also offer sites for further chemical modification, enhancing the compound's utility as a versatile building block. innospk.com For instance, derivatives of this compound are used as intermediates in the synthesis of pharmaceuticals and agrochemicals, where the pyridine motif is a common structural feature. innospk.com The ability to participate in various coupling reactions, such as the Suzuki and Stille couplings, further expands its applicability in the creation of complex molecular architectures.
Synthesis of Bipyridine Derivatives (e.g., 6,6'-dimethyl-2,2'-bipyridine)
One of the most significant applications of this compound is in the synthesis of bipyridine derivatives, particularly 6,6'-dimethyl-2,2'-bipyridine (B1328779). biosynth.comacs.org This compound and its analogues are highly important ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. These metal complexes have found applications in catalysis, materials science, and photochemistry.
The synthesis of 6,6'-dimethyl-2,2'-bipyridine from this compound is often achieved through a homocoupling reaction. A common method employed is the Ullmann coupling, which involves the use of a copper catalyst to facilitate the formation of a new carbon-carbon bond between two molecules of the starting material. bldpharm.comresearchgate.net Other transition metals, such as nickel and palladium, can also be used to catalyze this transformation. researchgate.net
| Reaction Type | Catalyst | Key Features |
| Ullmann Coupling | Copper | A classic method for aryl-aryl bond formation. bldpharm.comresearchgate.net |
| Nickel-catalyzed Coupling | Nickel complexes | Often proceeds under milder conditions than the Ullmann reaction. researchgate.net |
| Palladium-catalyzed Coupling | Palladium complexes | Offers high efficiency and functional group tolerance. |
These synthetic routes provide efficient access to 6,6'-dimethyl-2,2'-bipyridine, a ligand that is crucial for the development of new catalysts and functional materials.
Precursor for Pyridine Derivatives with Specific Functional Groups (e.g., (3-Bromo-6-methylpyridin-2-yl)methanol)
This compound can be chemically modified to introduce specific functional groups, thereby serving as a precursor for a variety of substituted pyridine derivatives. While the direct synthesis of (3-Bromo-6-methylpyridin-2-yl)methanol from this compound is not extensively detailed, the synthesis of structurally similar compounds, such as (6-Bromo-3-methylpyridin-2-yl)methanol, illustrates the potential synthetic pathways. vanderbilt.edu The synthesis of such compounds often involves a series of reactions, including bromination and hydroxymethylation. vanderbilt.edu
The introduction of a hydroxymethyl group can be achieved through various methods, including the reaction with formaldehyde (B43269) or other suitable reagents. vanderbilt.edu The resulting functionalized pyridine derivatives are valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients and agrochemicals.
Synthesis of Pyridyl-Substituted Ligands (e.g., 2-methyl-6-(trimethylsilyl)-pyridine; N,N′-bis-(6-methylpyrid-2-yl)-(1R,2R)-1,2-diaminocyclohexane)
The reactivity of the bromine atom in this compound allows for its conversion into a variety of other functional groups, making it an excellent starting material for the synthesis of pyridyl-substituted ligands. acs.org These ligands are designed to coordinate with metal ions and are used in various catalytic and research applications.
For example, 2-methyl-6-(trimethylsilyl)-pyridine can be synthesized from this compound. acs.orgnih.gov This transformation typically involves the reaction of this compound with a silylating agent in the presence of a suitable catalyst.
Another important ligand synthesized from this compound is N,N′-bis-(6-methylpyrid-2-yl)-(1R,2R)-1,2-diaminocyclohexane. acs.org This chiral ligand is used in asymmetric catalysis, where it can induce stereoselectivity in chemical reactions. organic-chemistry.org The synthesis of this ligand involves the reaction of this compound with (1R,2R)-1,2-diaminocyclohexane.
| Ligand | Synthetic Application |
| 2-methyl-6-(trimethylsilyl)-pyridine | Intermediate for further functionalization. acs.orgnih.gov |
| N,N′-bis-(6-methylpyrid-2-yl)-(1R,2R)-1,2-diaminocyclohexane | Chiral ligand for asymmetric catalysis. acs.orgorganic-chemistry.org |
Design and Synthesis of Advanced Organic Scaffolds (e.g., 6-Methylcyclopenta[b]pyridinone)
While the direct synthesis of 6-Methylcyclopenta[b]pyridinone from this compound is not a commonly reported transformation in the surveyed scientific literature, the general strategies for the construction of fused-ring systems containing a pyridine moiety often involve intramolecular cyclization reactions. The development of synthetic routes to such advanced organic scaffolds is an active area of research. In principle, this compound could be a potential starting material for such syntheses, likely requiring a multi-step sequence to introduce the necessary functionality for the final ring-closing step.
The construction of fused pyridone ring systems can be achieved through various synthetic tactics, including tandem condensation and cyclization reactions. These methods often involve the reaction of a suitably functionalized pyridine derivative with a reagent that can form the new fused ring. The development of novel and efficient methods for the synthesis of such complex heterocyclic systems remains a key objective in organic chemistry.
Roles in Medicinal Chemistry and Pharmaceutical Development
Intermediate in Drug Development for Therapeutic Agents
2-Bromo-6-methylpyridine serves as a crucial starting material or intermediate in the synthesis of various therapeutic agents. The bromine atom provides a reactive site for a multitude of chemical transformations, including cross-coupling reactions and nucleophilic substitutions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures.
Anti-inflammatory Agents
The pyridine (B92270) nucleus is a common scaffold in the design of anti-inflammatory drugs. Research has demonstrated the potential of pyridine derivatives in the development of novel anti-inflammatory agents. For instance, a study focused on the design and synthesis of 2-amino-6-methylpyridine-4-thiazolidinone hybrids as potential anti-inflammatory agents. researchgate.net The study designed and synthesized a series of compounds, with ten derivatives showing promising results in docking studies. researchgate.net One particular compound, DSB-009, emerged as the most potent, with a significant IC50 value, which was further validated by docking studies. researchgate.net While this study utilized a 2-amino-6-methylpyridine (B158447) derivative, the synthetic route to such compounds can potentially involve this compound as a precursor, highlighting its indirect but significant role in this area of research. Other studies have also explored various pyridine derivatives for their anti-inflammatory properties, indicating the broad potential of this class of compounds. nih.govnih.govrsc.orgmdpi.com
Antimicrobial Agents
The search for new antimicrobial agents is a critical area of pharmaceutical research. Pyridine and its derivatives have been shown to exhibit a wide range of antimicrobial activities. The synthesis of novel 1,2,4-triazole-pyridine hybrid derivatives has been reported, with some compounds demonstrating potent antibacterial and antifungal activity. impactfactor.org In one study, the synthesized compounds were evaluated against various Gram-positive and Gram-negative bacteria, as well as fungal strains. impactfactor.org Notably, derivatives containing nitrobenzylthio and dinitrobenzylthio moieties displayed significant antibacterial activity, while a dinitrobenzylthio derivative showed potent antifungal activity. impactfactor.org
Furthermore, research into pyridyl substituted thiazolyl triazole derivatives has yielded compounds with notable antimicrobial and antioxidant activities. scielo.br These findings underscore the importance of the pyridine scaffold in the development of new antimicrobial drugs. The versatility of this compound makes it a valuable starting material for the synthesis of such complex heterocyclic systems.
Agents Targeting Neurological Disorders
The modulation of glutamate (B1630785) receptors is a key strategy in the development of treatments for various neurological disorders. Research has identified (E)-2-methyl-6-styryl-pyridine (SIB1893), a derivative of the 2-methyl-pyridine core, as a noncompetitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). nih.gov SIB1893 has been shown to inhibit the release of glutamate in rat cerebrocortical nerve terminals by blocking voltage-dependent Ca2+ entry. nih.gov This mechanism of action suggests potential therapeutic applications in conditions associated with excitotoxicity. nih.gov
Another compound, 2-methyl-6-(phenylethynyl)-pyridine (MPEP), also an mGluR5 antagonist, has been investigated for its effects on the reinforcing properties of nicotine (B1678760). nih.gov Studies have shown that systemic administration of MPEP can attenuate nicotine self-administration in rats, suggesting a role for mGluR5 in the neurobiological mechanisms of addiction. nih.gov These examples highlight the potential of 2-methyl-pyridine derivatives, which can be synthesized from this compound, in the development of novel agents for neurological and psychiatric disorders.
Synthesis of Biologically Active Molecules
Beyond its role as an intermediate for specific therapeutic classes, this compound is a versatile reagent for the synthesis of a broad range of biologically active molecules. The reactivity of the bromine atom allows for its displacement or participation in coupling reactions to build more complex structures. For example, it can be used in the synthesis of 6,6′-dimethyl-2,2′-bipyridine, a well-known chelating agent in coordination chemistry. nih.gov
The table below summarizes some of the biologically active molecules and intermediates that can be synthesized using this compound.
| Product Molecule | Synthetic Application |
| 6,6′-dimethyl-2,2′-bipyridine | Ligand in coordination chemistry |
| 6-methyl-2-pyridyl-2-pyridylmethanone | Intermediate in organic synthesis |
| 2-methyl-6-(trimethylsilyl)-pyridine | Intermediate in organic synthesis |
| N,N′-bis-(6-methylpyrid-2-yl)-(1R,2R)-1,2-diaminocyclohexane | Chiral ligand in asymmetric synthesis |
Design of Ligands for Biomimetic Metal Ion Chelates
Biomimetic chemistry aims to mimic biological systems to create novel functional molecules. A key area within this field is the design of ligands that can chelate metal ions, mimicking the active sites of metalloenzymes. Pyridine-containing ligands are of significant interest in this regard due to their ability to coordinate with a variety of metal ions.
A notable example is the ligand 2,6-bis(1,2,3-triazol-4-yl)pyridine (BTP), which has been used to create biomimetic supramolecular polymers. The synthesis of BTP can be achieved from 2,6-dibromopyridine (B144722) through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. researchgate.netgoogle.com This demonstrates the utility of brominated pyridines as precursors to complex multidentate ligands. By extension, this compound can serve as a valuable starting material for the synthesis of mono-substituted triazolyl-pyridine ligands, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complexes.
Contributions to Agrochemical Research and Development
Synthesis of Herbicides
While direct, large-scale synthesis of commercial herbicides starting from 2-Bromo-6-methylpyridine is not extensively documented in publicly available research, its structural motifs are found in more complex herbicidal molecules. The pyridine (B92270) ring is a common feature in many herbicides, and the specific substitution pattern of this compound offers a unique starting point for chemical elaboration.
Research into pyridine-based herbicides often involves the modification of precursors like this compound to create compounds with desired herbicidal activity. For instance, derivatives such as 2-bromo-6-aldehyde pyridine, which can be synthesized from this compound, serve as important intermediates for further chemical reactions. These subsequent reactions can lead to the development of compounds with potential herbicidal properties. The general strategy involves using the bromo- and methyl- groups as handles to introduce other functional groups that are essential for the molecule's ability to interfere with plant growth processes.
Although specific commercial herbicides directly synthesized from this compound are not readily identified, the broader class of pyridine-containing herbicides is substantial. For example, related compounds like 2-Amino-3-Bromo-6-Methylpyridine are noted for their contribution to the synthesis of pesticides and herbicides, highlighting the general utility of this chemical family in agrochemical development.
Synthesis of Fungicides
The application of this compound as a precursor in the synthesis of fungicides follows a similar principle to its use in herbicide development. The pyridine scaffold is a key component in a number of fungicidal compounds. The unique chemical structure of this compound allows for the introduction of various toxophores—the part of a molecule responsible for its toxic action—that can target specific metabolic pathways in fungi.
While specific examples of fungicides synthesized directly from this compound are not widely reported in scientific literature, the potential for its use is evident from the study of related compounds. The development of novel fungicides often involves the creation of a library of compounds with a common core structure, and this compound is a suitable candidate for such a core. The aim is to create derivatives that exhibit high efficacy against pathogenic fungi while demonstrating low toxicity to non-target organisms and the environment.
Emerging Applications in Materials Science
Development of Advanced Polymers
In the field of polymer science, 2-Bromo-6-methylpyridine serves as a valuable monomer and intermediate. Its utility extends to the development of specialized polymers that exhibit enhanced characteristics such as improved durability and resistance. innospk.com The presence of the pyridine (B92270) ring in the polymer backbone can introduce unique electronic, thermal, and mechanical properties. The reactive bromo- group facilitates polymerization reactions, including cross-coupling reactions, allowing for the precise construction of polymer chains. Researchers are investigating its use in synthesizing functionalized amphiphilic polymers, where the distinct properties of the pyridine moiety can be exploited to create materials with specific functionalities. biosynth.com
Synthesis of Novel Coatings
Similar to its application in polymers, this compound is being explored for the synthesis of novel coatings. The incorporation of this compound into coating formulations can impart enhanced properties, such as greater durability and resistance to environmental degradation. innospk.com The pyridine nitrogen can act as a coordination site for metal ions, potentially leading to coatings with anti-corrosive or catalytic properties. The ability to functionalize the molecule allows for the tuning of surface properties like hydrophobicity and adhesion, making it a promising candidate for creating high-performance, specialized coatings for a range of industrial applications.
Ligands for Catalysis and Metal Complexes
One of the most significant emerging applications of this compound is in the synthesis of ligands for metal complexes used in catalysis. The pyridine nitrogen atom is an excellent coordination site for a wide variety of metal ions. By modifying the this compound molecule, researchers can create ligands that precisely control the electronic and steric environment around a metal center, thereby directing the outcome of catalytic reactions.
Extended Metal Atom Chains (EMACs) are molecular structures composed of a linear arrangement of metal ions held together by direct metal-to-metal bonds and supported by surrounding ligand molecules. georgiasouthern.edugeorgiasouthern.edu These compounds are of great interest for their unique magnetic and electrical properties. georgiasouthern.edu However, the synthesis of stable EMACs is a significant challenge due to the often-weak nature of the metal-to-metal bonds. georgiasouthern.edu
The development of robust ligands is crucial for stabilizing these chains. Research has shown that derivatives of this compound are key precursors in creating these specialized ligands. The goal is to synthesize ligands that can securely wrap around the metal chain, providing the necessary stability to allow for detailed analysis of the EMAC's distinctive characteristics. georgiasouthern.edu
In the quest for stable EMACs, silyl aminopyridine (SAP) ligands have been utilized. georgiasouthern.edu Previous work demonstrated that SAP ligands could stabilize unique triiron complexes. georgiasouthern.edu However, these complexes were found to be inherently unstable, highlighting the critical need for more robust and stabilizing ligand frameworks. georgiasouthern.edugeorgiasouthern.edu This challenge has spurred further research into modified and scaffolded ligand designs to improve the stability of the resulting metal complexes.
To address the stability issues seen with earlier ligands, researchers have turned to scaffolded ligand design. This approach involves attaching ligand arms to a central anchor molecule to create a pre-organized structure that can more effectively bind and stabilize the metal chain. One of the most common scaffold molecules is tris(2-aminoethyl)amine, known as TREN. georgiasouthern.edu
Recent work has focused on synthesizing TREN-based ligands using 2-Bromo-6-methylaminopyridine (a derivative of this compound) as the donor arm. georgiasouthern.edugeorgiasouthern.edu The objective is to combine the binding properties of the aminopyridine units with the structural support of the TREN scaffold to create ligands capable of forming more stable EMACs. georgiasouthern.edu An alternative scaffold, tris(2-aniline)amine, has also been investigated due to its greater rigidity compared to TREN, which may offer enhanced robustness to the final metal complex. georgiasouthern.edu The successful synthesis of these advanced ligands is expected to produce novel trimetallic EMACs that are more stable and reproducible, enabling deeper investigation into their unique physical properties and potential applications in areas like molecular electronics and magnetism. georgiasouthern.edu
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Transformations
The development of new catalytic methods is a key area of research for expanding the utility of 2-Bromo-6-methylpyridine. The focus is on creating more efficient and selective reactions.
One promising area is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. nih.gov These reactions are fundamental in synthesizing biaryl compounds, which are important in various fields. nih.gov Research is ongoing to develop catalysts that are more active and tolerant of a wider range of functional groups, which would allow for the synthesis of more complex molecules from this compound. nih.govdoaj.org For instance, the development of palladium catalysts has enabled the synthesis of novel pyridine (B92270) derivatives from bromo-methyl-pyridine precursors with moderate to good yields. mdpi.comresearchgate.net
Another significant area of research is C-H activation. rsc.org This technique allows for the direct functionalization of carbon-hydrogen bonds, which are typically unreactive. rsc.org The pyridine ring in this compound can direct transition metals to activate specific C-H bonds, enabling the introduction of new functional groups. acs.org Future research will likely focus on developing catalysts that can selectively activate the C-H bonds of the methyl group or other positions on the pyridine ring, opening up new avenues for creating complex molecular architectures. rsc.orgacs.org
The following table summarizes some catalytic transformations involving pyridine derivatives:
| Reaction Type | Catalyst System (Example) | Product Type | Reference |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / K₃PO₄ | 5-aryl-2-methylpyridin-3-amine derivatives | nih.gov |
| Ullmann Coupling | Bimetallic gold–palladium nanoclusters | Bipyridine derivatives | mdpi.com |
| C-H Halogenation | PdBr₂ | Bromo-substituted 2-phenylpyridine | rsc.org |
Exploration of New Synthetic Pathways
Researchers are actively seeking to develop new and improved methods for synthesizing this compound and its derivatives, with a strong emphasis on "green chemistry" principles. rasayanjournal.co.in These principles aim to create chemical processes that are more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. mdpi.commdpi.com
One approach is the use of microwave-assisted synthesis. mdpi.com This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. mdpi.com Another green approach is the use of mechanochemistry, such as ball milling, which involves conducting reactions in the solid state, often without the need for solvents. rasayanjournal.co.in
The development of one-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel, is another important area. This approach can improve efficiency by reducing the need for purification of intermediate compounds. mdpi.com For example, a one-pot Suzuki cross-coupling reaction has been used to synthesize novel pyridine derivatives. mdpi.comresearchgate.net
Future research will likely focus on combining these green chemistry approaches to develop highly efficient and sustainable synthetic routes to this compound and its derivatives. manuscriptpoint.com
Advanced Computational Modeling for Predictive Synthesis
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an increasingly powerful tool for understanding and predicting the behavior of molecules and chemical reactions. researchgate.netresearchgate.net DFT calculations can be used to study the electronic structure, geometry, and reactivity of this compound and its derivatives. nih.gov
By modeling reaction pathways, researchers can predict the most likely products of a reaction and identify the optimal conditions for carrying out the synthesis. mdpi.com This can save significant time and resources in the laboratory by reducing the amount of trial-and-error experimentation required. researchgate.net For instance, DFT studies have been used to investigate the frontier molecular orbitals and reactivity indices of pyridine derivatives, providing insights into their reaction pathways. mdpi.comresearchgate.net
Computational modeling can also be used to design new catalysts for transformations involving this compound. By understanding the mechanism of a catalytic reaction at the molecular level, researchers can design catalysts with improved activity and selectivity. acs.org Future advancements in computational power and theoretical methods will likely lead to even more accurate predictions and play a more integral role in the discovery and development of new synthetic methods.
The following table shows examples of properties that can be calculated using DFT:
| Calculated Property | Application | Reference |
| Frontier Molecular Orbital Energies (HOMO/LUMO) | Predicts reactivity and stability | mdpi.comnih.gov |
| Molecular Electrostatic Potential | Identifies reactive sites | mdpi.com |
| Bond Lengths and Angles | Determines molecular structure | researchgate.netnih.gov |
| Vibrational Frequencies | Correlates with experimental IR and Raman spectra | researchgate.net |
Integration into Supramolecular Chemistry and Nanotechnology
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. Pyridine-containing molecules are of great interest in this field due to their ability to coordinate with metal ions and form well-defined structures. mdpi.com
This compound can be used as a precursor to synthesize ligands for the construction of complex supramolecular assemblies. mdpi.com The bromine atom can be replaced with other functional groups through coupling reactions, allowing for the creation of a wide variety of ligands with different properties. These ligands can then be used to create metal-organic frameworks (MOFs), coordination polymers, and other supramolecular structures with potential applications in areas such as gas storage, catalysis, and sensing.
In the field of nanotechnology, pyridine derivatives can be used to functionalize nanoparticles, providing them with specific properties. For example, they can be used to attach catalysts or sensing molecules to the surface of nanoparticles. Future research in this area will likely focus on the design and synthesis of novel this compound derivatives for the creation of advanced supramolecular systems and nanomaterials with tailored functions.
Expanding Biological and Material Applications
Pyridine and its derivatives are found in many biologically active molecules and are of significant interest in medicinal chemistry. researchgate.netresearchgate.net While this compound itself is primarily a synthetic intermediate, its derivatives have the potential for a wide range of biological applications.
Derivatives of this compound can be synthesized and screened for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.netjapsonline.com For example, some pyridine derivatives have shown promising results as inhibitors of enzymes involved in disease processes. nih.gov The ability to easily modify the structure of this compound through reactions at the bromine and methyl positions makes it a valuable scaffold for developing new therapeutic agents. researchgate.net
In material science, pyridine derivatives are used in the development of specialized polymers and coatings. innospk.com The incorporation of this compound-derived units into polymers can enhance their thermal stability, durability, and other properties. Future research will likely explore the use of these derivatives in the creation of new materials for electronics, optics, and other advanced applications.
Q & A
Basic: What are the common synthetic routes for preparing 2-bromo-6-methylpyridine, and how do reaction conditions influence yield?
Methodological Answer:
The primary synthesis involves halogen exchange reactions. For example, heating 2-chloro-6-methylpyridine with bromotrimethylsilane (BTMS) at 80–100°C yields this compound via nucleophilic aromatic substitution . Alternative methods include:
- Reductive coupling of 2-halomethylpyridines using nickel catalysts (e.g., NiCl₂/PPh₃), which produces dimethylbipyridines as intermediates .
- Direct bromination of 6-methylpyridine derivatives using HBr or Br₂ under controlled conditions (e.g., low temperature to minimize polybromination) .
Key Factors Affecting Yield:
- Temperature : Excess heat (>120°C) may lead to decomposition or side reactions (e.g., dehalogenation).
- Catalyst Purity : Residual moisture in nickel catalysts can reduce coupling efficiency .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to nonpolar solvents .
Basic: How is this compound purified post-synthesis, and what analytical techniques validate its purity?
Methodological Answer:
Purification Steps:
Distillation : Fractional distillation under reduced pressure (boiling point: 102–103°C at 20 mmHg) .
Chromatography : Column chromatography using silica gel and ethyl acetate/hexane mixtures to remove brominated byproducts .
Analytical Validation:
- GC-MS : Monitors for residual solvents (e.g., DMF) and brominated impurities (e.g., di-bromo derivatives) .
- ¹H NMR : Peaks at δ 2.5 ppm (CH₃ group) and δ 7.0–8.5 ppm (pyridine protons) confirm structure .
- Elemental Analysis : Matches theoretical values for C (41.9%), H (3.5%), Br (46.4%) .
Advanced: What challenges arise in cross-coupling reactions involving this compound, and how are they mitigated?
Methodological Answer:
Challenges:
- Steric Hindrance : The methyl group at the 6-position hinders transmetalation in Suzuki-Miyaura couplings .
- Competitive Side Reactions : Homocoupling or debromination under palladium catalysis .
Mitigation Strategies:
- Ligand Design : Bulky ligands (e.g., XPhos) improve regioselectivity in aryl-aryl couplings .
- Low-Temperature Conditions : Reduce debromination (e.g., –20°C for Stille couplings) .
- Catalyst Screening : Nickel catalysts (Ni(COD)₂) show higher tolerance to steric hindrance than palladium .
Advanced: How do computational methods (e.g., DFT) aid in predicting reaction pathways for this compound derivatives?
Methodological Answer:
Density Functional Theory (DFT) calculations are used to:
- Map Transition States : Predict activation barriers for bromine substitution vs. methyl group participation .
- Analyze Electronic Effects : The electron-withdrawing bromine atom lowers the LUMO energy, favoring nucleophilic attacks at the 2-position .
- Optimize Catalyst Interactions : Simulate ligand-metal coordination to improve cross-coupling efficiency (e.g., Ni-P bond distances in catalytic cycles) .
Case Study : DFT modeling of 3-(2-pyridyl)-[1,2,3]triazolo[1,5-a]pyridines confirmed the stability of triazole intermediates formed from this compound .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation (H335: respiratory irritation) .
- Protective Gear : Nitrile gloves and goggles (H315/H319: skin/eye irritation) .
- Storage : Inert atmosphere (N₂) and amber glass bottles to prevent light-induced decomposition .
Advanced: How can crystallographic data resolve contradictions in stereochemical outcomes of metal complexes derived from this compound?
Methodological Answer:
Single-crystal X-ray diffraction:
- Example : The complex [N,N'-Bis-(6-methylpyrid-2-ylium)-(1R,2R)-1,2-diaminocyclohexane] bis-[(p-cymene)-trichlororuthenate(II)] revealed a distorted octahedral geometry around Ru, with bond angles differing by 8° from DFT predictions .
- Data Interpretation : Compare experimental vs. calculated bond lengths (e.g., Ru–N = 2.12 Å vs. 2.09 Å) to identify steric clashes from the methyl group .
Advanced: What spectroscopic techniques differentiate regioisomers in this compound derivatives?
Methodological Answer:
- ¹³C NMR : The methyl carbon resonates at δ 21.5 ppm, while brominated carbons show deshielding (δ 120–140 ppm) .
- IR Spectroscopy : C–Br stretching at 550–600 cm⁻¹ distinguishes brominated isomers from chloro analogues .
- Mass Spectrometry : Isotopic patterns (²⁷Br/⁸¹Br ≈ 1:1) confirm bromine presence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
